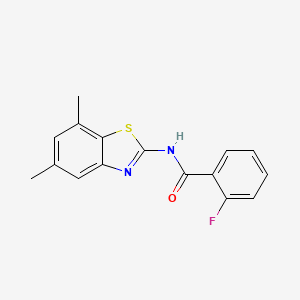![molecular formula C11H11FN4O4S B2858504 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine CAS No. 2418731-19-6](/img/structure/B2858504.png)
3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine, also known as FMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FMMP is a pyridine-based compound that contains a fluorosulfonyloxy group, a methyl group, and a carbamoyl group.
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that play a role in disease progression. For example, 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the activity of certain enzymes and receptors, as mentioned above, which can lead to a reduction in inflammation, tumor growth, and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition of these targets. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for research on 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a tool for studying the role of certain enzymes and receptors in disease progression. Additionally, further studies are needed to fully understand the mechanism of action of 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine involves the reaction of 3-hydroxypyridine-2,5-dicarboxylic acid with thionyl chloride, followed by the reaction with 1-methyl-3-(pyridin-3-yl)urea and then with methyl iodide. The final product is obtained by reacting the intermediate with potassium fluoride and sulfur tetrafluoride.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine has been studied for its potential application as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have inhibitory effects on the activity of certain enzymes and receptors, such as matrix metalloproteinases and adenosine receptors, which are involved in the progression of these diseases.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O4S/c1-15-4-3-10(14-15)16(2)11(17)8-5-9(7-13-6-8)20-21(12,18)19/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMWSRSYQQGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N(C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

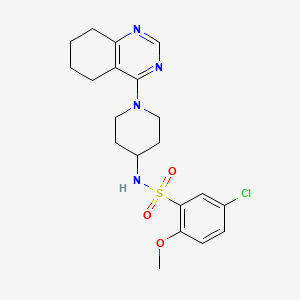
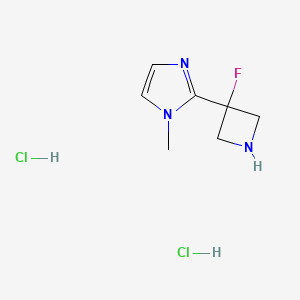
![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)
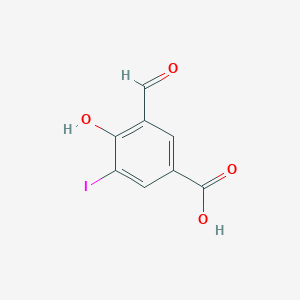
![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)
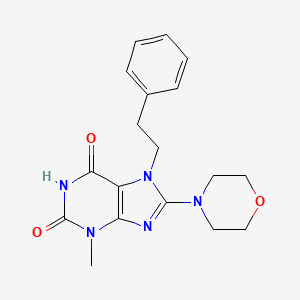
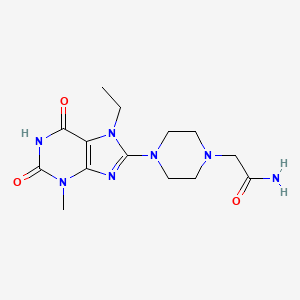
![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2858436.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2858437.png)
![4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2858438.png)
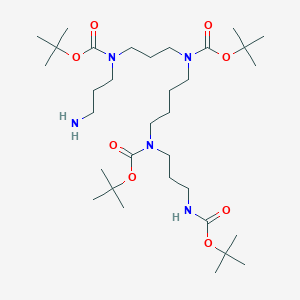
![6-chloro-N-[2-(1-hydroxy-2-methylpropyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2858441.png)
